SB-277011 hydrochloride
説明
This compound (CAS: 215804-67-4, molecular formula: C₂₈H₃₁ClN₄O) is a hydrochloride salt featuring a quinoline-4-carboxamide core linked to a cyclohexylethyl group substituted with a 6-cyano-3,4-dihydroisoquinoline moiety. It is structurally optimized for high affinity and selectivity toward dopamine D₃ receptors, with demonstrated blood-brain barrier penetration and oral bioavailability in preclinical models . Its design builds on earlier dopamine receptor antagonists, incorporating conformational restraint via the cyclohexylethyl linker to enhance target specificity and pharmacokinetic properties .
特性
IUPAC Name |
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O.ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPTUMKZXQOJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclization of 2-Phenethylamine Derivatives
The 6-cyano-3,4-dihydroisoquinoline core is synthesized via a Bischler-Napieralski cyclization. A 2-phenethylamine derivative bearing a cyano group at the C6 position undergoes intramolecular cyclization in the presence of phosphoryl chloride (POCl₃). The reaction proceeds at 80–100°C for 4–6 hours, yielding the dihydroisoquinoline intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting Material | 2-(3-Cyanophenyl)ethylamine |
| Reagent | POCl₃ (2.5 equiv) |
| Solvent | Toluene |
| Temperature | 85°C |
| Time | 5 hours |
| Yield | 78–82% |
Cyanogen Bromide Quenching
Post-cyclization, the imine intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C. This step ensures saturation of the 3,4-dihydroisoquinoline ring while preserving the cyano group.
Alkylation of trans-4-Aminocyclohexanol
Protection of the Amine Group
trans-4-Aminocyclohexanol is protected as its phthalimide derivative to prevent unwanted side reactions during subsequent alkylation. The amine reacts with phthalic anhydride in refluxing acetic acid (12 hours, 80% yield).
Ethyl Group Introduction
The protected cyclohexylamine undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃). The reaction occurs in dimethylformamide (DMF) at 60°C for 8 hours, yielding the ethyl-bridged intermediate.
Key Analytical Data
-
Melting Point : 145–148°C
-
¹H NMR (CDCl₃) : δ 1.45–1.78 (m, 8H, cyclohexyl), 2.95 (t, 2H, CH₂Br), 3.62 (t, 2H, CH₂N).
Amide Bond Formation with Quinoline-4-carboxylic Acid
Activation of the Carboxylic Acid
Quinoline-4-carboxylic acid is activated as its acyl chloride using thionyl chloride (SOCl₂). The reaction is conducted under reflux (70°C, 3 hours), yielding the acid chloride in near-quantitative conversion.
Coupling with the Cyclohexylamine Intermediate
The acyl chloride reacts with the deprotected cyclohexylamine (post-phthalimide removal via hydrazine hydrate) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The mixture is stirred at 25°C for 12 hours, achieving 85–90% yield.
Optimization Insights
-
Solvent Choice : DCM outperforms THF due to better solubility of intermediates.
-
Base : Et₃N prevents HCl-induced side reactions.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in ethyl ether. The precipitate is filtered, washed with cold ether, and dried under vacuum to afford the final product.
Final Product Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₃₁ClN₄O |
| Molecular Weight | 475.0 g/mol |
| Melting Point | 135–138°C |
| Purity (HPLC) | >99% |
| Solubility | 25 mg/mL in DMSO |
Critical Analysis of Synthetic Challenges
Stereochemical Control
The trans-configuration of the cyclohexyl group is critical for D3 receptor affinity. Racemization during the amidation step is minimized by maintaining low temperatures (0–5°C) and short reaction times.
Cyanide Stability
The cyano group in the isoquinoline ring is susceptible to hydrolysis under acidic conditions. This is mitigated by using anhydrous solvents and avoiding prolonged exposure to HCl during salt formation.
Scalability and Industrial Relevance
The process is scalable to kilogram quantities, with an overall yield of 62–65%. Key cost drivers include POCl₃ and quinoline-4-carboxylic acid, which account for 70% of raw material expenses .
化学反応の分析
科学研究における用途
SB-277011 (塩酸塩)は、次のような幅広い科学研究用途があります。
神経科学: 脳機能と行動におけるドーパミンD3受容体の役割を研究するために使用されます。 .
薬理学: 依存症、統合失調症、その他の神経疾患の治療のためのドーパミンD3受容体を標的とした新しい治療薬の開発に使用されます
細胞シグナル伝達: ドーパミン受容体媒介性細胞シグナル伝達経路とそのさまざまな生理学的および病理学的条件における影響を調査する研究に使用されます
科学的研究の応用
Dopamine D3 Receptor Selectivity
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide has shown high selectivity for dopamine D3 receptors over other dopamine receptors. This property makes it a valuable tool in studying neuropharmacology and the treatment of disorders such as schizophrenia and Parkinson's disease. Its ability to selectively bind to D3 receptors can help in designing targeted therapies that minimize side effects associated with broader dopamine receptor activation .
Potential Therapeutic Uses
Research indicates that this compound may be effective in treating neurodegenerative diseases, particularly Parkinson's disease. Its mechanism involves modulating dopaminergic pathways, which are often disrupted in such conditions. The compound's structure allows it to cross the blood-brain barrier, enhancing its therapeutic potential .
Pharmaceutical Formulations
The compound has been incorporated into various pharmaceutical formulations aimed at improving drug delivery systems. Its stability and solubility characteristics make it suitable for developing oral and injectable medications. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating easier administration .
Case Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide resulted in significant improvements in motor functions typically impaired in Parkinson's disease models. The results indicated a reduction in motor deficits and increased dopamine levels in the striatum, suggesting that the compound effectively enhances dopaminergic signaling .
Case Study 2: Drug Development
In a recent drug development program, researchers utilized this compound to create a new class of D3 receptor antagonists aimed at treating addiction disorders. The pharmacokinetic profile showed promising results regarding absorption and distribution, with minimal side effects reported during preclinical trials .
作用機序
類似の化合物との比較
類似の化合物
SB-269970 (塩酸塩): 異なる受容体選択性プロファイルを持つ別の選択的ドーパミン受容体拮抗薬です.
SB-505124 (塩酸塩): 類似の構造的特徴を持つが、薬理学的性質が異なる化合物です.
SB-699551 (塩酸塩): 異なる受容体結合特性を持つ関連化合物です.
独自性
SB-277011 (塩酸塩)は、ドーパミンD3受容体に対して高い選択性を示すため、さまざまな生理学的および病理学的プロセスにおけるこれらの受容体の特定の役割を研究するための貴重なツールとなっています。 血脳関門を通過する能力と経口バイオアベイラビリティは、研究と潜在的な治療的用途の両方におけるその有用性をさらに高めています.
類似化合物との比較
Structural and Functional Analogues
The compound is compared to four key classes of analogues:
SB-277011-A (Dopamine D₃ Antagonist)
- Structure: Shares the cyclohexylethyl linker and tetrahydroisoquinoline core but lacks the 6-cyano substitution .
- Pharmacology: Affinity: pKᵢ = 7.95 for human D₃ receptors, 100-fold selective over D₂ receptors . Functional Activity: Antagonizes quinpirole-induced acidification (pK_b = 8.3) in D₃-expressing cells .
Acridine-9-Carboxamide Derivatives ()
- Structures : N-alkylated acridine-carboxamides with propyl (3b), butyl (3c), or pentyl (3d) linkers.
- Key Data: Compound Yield (%) Decomposition Temp.
Quinoline-2-Carbonitrile-Based Hydroxamic Acids ()
- Structures: Feature hydroxamic acid moieties (e.g., 12a: (E)-3-(5-((2-cyanoquinolin-4-yl)(methyl)amino)-2-methoxyphenyl)-N-hydroxyacrylamide).
- Function : Designed as histone deacetylase (HDAC) inhibitors, with distinct mechanisms (e.g., epigenetic modulation) compared to the D₃ antagonist activity of the target compound .
Tetrahydroisoquinoline Carboxamides ()
- Examples: QNU: (4S)-6-chloro-N-(isoquinolin-4-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide. PUU: (4R)-1-acetyl-6-chloro-N-(isoquinolin-4-yl)-1,2,3,4-tetrahydroquinoline-4-carboxamide.
- Key Differences: Chloro substituents and stereochemical variations (4S/4R) alter solubility and target engagement. The target compound’s 6-cyano group enhances metabolic stability and D₃ binding .
Comparative Analysis of Key Properties
Research Findings and Mechanistic Insights
- Target Compound: D₃ Selectivity: The 6-cyano group and cyclohexylethyl linker minimize off-target binding to D₂ receptors, reducing extrapyramidal side effects . Therapeutic Potential: Preclinical data suggest utility in schizophrenia (reversing prepulse inhibition deficits) without catalepsy .
- SB-277011-A : Demonstrates regional selectivity in microdialysis (nucleus accumbens vs. striatum), aligning with D₃ receptor distribution .
- Molecular Networking () : Compounds with similar bioactivity profiles cluster by structural motifs, supporting the target compound’s unique D₃-focused design.
生物活性
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide; hydrochloride (CAS No. 1226917-67-4) is a compound of significant interest due to its diverse biological activities, particularly in the context of antimalarial and potential neuropharmacological effects. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is C28H32Cl2N4O, with a molecular weight of 511.491 g/mol. The compound features a complex structure that includes a quinoline core, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1226917-67-4 |
| Molecular Formula | C28H32Cl2N4O |
| Molecular Weight | 511.491 g/mol |
| Boiling Point | 679.3 °C at 760 mmHg |
| Flash Point | 364.6 °C |
| Density | 1.23 g/cm³ |
Antimalarial Activity
Research indicates that derivatives of quinoline-4-carboxamide, including the compound , exhibit potent antimalarial activity. A study demonstrated that this class of compounds acts by inhibiting translation elongation factor 2 (PfEF2) in Plasmodium falciparum, which is critical for protein synthesis in the malaria parasite. The lead compound from this series showed an EC50 value of 120 nM against the P. falciparum strain 3D7 and displayed excellent oral efficacy in mouse models with effective doses below 1 mg/kg .
Neuropharmacological Effects
The compound has shown high selectivity for dopamine D3 receptors over other dopamine receptors, making it a valuable tool in neuroscience research. This selectivity suggests potential applications in treating neurological disorders where dopamine dysregulation is implicated .
Structure-Activity Relationship (SAR)
The biological activity of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide can be attributed to its structural components:
- Quinoline Core : Known for various biological activities.
- Cyclohexyl Group : Enhances lipophilicity and cellular uptake.
- Cyano Group : Contributes to the inhibition mechanism against Plasmodium.
Study on Antimycobacterial Activity
In a separate investigation, related quinoline derivatives were tested against mycobacterial species, showing significant activity against Mycobacterium tuberculosis and other strains compared to standard treatments like isoniazid . This highlights the potential broader application of quinoline derivatives beyond antimalarial use.
Q & A
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/particulates by working in a fume hood .
- Storage: Store in a tightly sealed container in a dry, ventilated area away from ignition sources. Use inert gas purging for hygroscopic samples .
- Spill Management: Neutralize spills with dry sand or alcohol-resistant foam. Avoid aqueous solutions to prevent unintended reactions .
- Emergency Procedures: Immediate eye irrigation (15+ minutes with saline) and skin decontamination (soap/water) are critical. Seek medical evaluation for persistent symptoms .
Basic: How can structural integrity and purity be confirmed for this compound?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Compare proton/carbon shifts with synthetic intermediates (e.g., quinoline and isoquinoline motifs in ) .
- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities. Validate against reference standards .
- Elemental Analysis: Verify C, H, N, Cl content within ±0.4% of theoretical values .
- Purity Criteria: ≥95% by HPLC; residual solvents (e.g., DMF) must comply with ICH Q3C guidelines .
Advanced: What computational strategies predict reactivity in novel synthetic pathways?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states for cyclization or nucleophilic substitution (e.g., quinoline-isoquinoline coupling) .
- Reaction Path Search Tools: Apply the AFIR (Artificial Force Induced Reaction) method to identify low-energy pathways for ethylcyclohexyl linker formation .
- Machine Learning: Train models on existing quinoline-carboxamide reaction datasets to predict regioselectivity in cyano-group modifications .
Table 1: Key Computational Parameters for Reactivity Prediction
| Parameter | Value/Software | Purpose |
|---|---|---|
| DFT Functional | B3LYP/6-31G(d) | Optimize transition states |
| Solvation Model | SMD (acetonitrile) | Simulate solvent effects |
| Activation Energy Threshold | ≤25 kcal/mol | Filter feasible reactions |
| Reference | ICReDD methodologies |
Advanced: How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved?
Methodological Answer:
- Systematic Reassessment:
- Solvent Screening: Test solubility in 10+ solvents (e.g., ethanol, THF, PBS) at 25°C and 37°C .
- DSC/TGA Analysis: Identify polymorphic transitions or hydrate formation affecting solubility .
- Controlled Experiments: Use lyophilization to isolate amorphous vs. crystalline forms, then compare dissolution rates .
- Data-Driven Modeling: Apply partial least squares (PLS) regression to correlate logP, polar surface area, and experimental solubility .
Basic: Which structural features influence pharmacological activity?
Methodological Answer:
- Critical Motifs:
- Quinoline Core: Essential for π-π stacking with target proteins (e.g., kinase binding pockets) .
- Cyano-Isoquinoline: Enhances electron-withdrawing effects, stabilizing ligand-receptor interactions .
- Ethylcyclohexyl Linker: Balances lipophilicity and conformational flexibility for membrane penetration .
- SAR Studies: Modify substituents (e.g., replace cyano with nitro) and assay for potency changes using enzyme inhibition assays .
Advanced: What methodologies optimize reaction yields for derivatives?
Methodological Answer:
- DoE (Design of Experiments): Apply Taguchi orthogonal arrays to test variables:
- Catalyst (e.g., Pd/C vs. Ni), solvent (DMF vs. toluene), temperature (80–120°C) .
- In Situ Monitoring: Use ReactIR to track intermediate formation and adjust stoichiometry dynamically .
- Workflow Automation: Integrate flow chemistry for continuous synthesis of cyclohexyl intermediates, reducing batch variability .
Table 2: Optimized Conditions for Ethylcyclohexyl Intermediate Synthesis
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | 22% → 68% |
| Reaction Time | 8 hr (N₂ atmosphere) | 15% reduction |
| Temperature | 100°C | ΔG‡ lowered by 8 kcal/mol |
| Reference | Membrane tech. in |
Advanced: How can researchers address discrepancies in biological assay data?
Methodological Answer:
- Assay Validation:
- Data Triangulation: Combine SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cellular assays to validate binding affinity .
- Metadata Analysis: Cross-reference with PubChem BioAssay data (e.g., AID 743255) to identify batch-specific anomalies .
Basic: What are the stability considerations under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies:
- Stabilizers: Co-formulate with antioxidants (e.g., BHT) for long-term storage in aqueous buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
